Product packaging for 2-Chloro-N-cyclohexyl-N-methylnicotinamide(Cat. No.:CAS No. 1016516-93-0)

2-Chloro-N-cyclohexyl-N-methylnicotinamide

Cat. No.: B3072080
CAS No.: 1016516-93-0
M. Wt: 252.74 g/mol
InChI Key: BBHSAZSTYGSQAU-UHFFFAOYSA-N
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Description

Overview of the Nicotinamide (B372718) Core in Bioactive Chemical Entities

The nicotinamide core is a ubiquitous scaffold in a variety of biologically active molecules. wikipedia.org Its most prominent role is as a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated analogue, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). researchgate.netnih.gov These molecules are critical players in cellular metabolism, acting as cofactors in numerous redox reactions essential for energy production, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. researchgate.net

Beyond its bioenergetic functions, the nicotinamide moiety of NAD+ is a substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). wikipedia.orgnih.gov These enzymes are involved in crucial cellular processes such as DNA repair, gene expression, and cell signaling. nih.govresearchgate.net Consequently, nicotinamide derivatives have been extensively investigated for their therapeutic potential in a range of human pathologies. nih.govnih.gov The intrinsic properties of the nicotinamide scaffold, such as its ability to form hydrogen bonds and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents. nih.gov

Strategic Position of 2-Chloro-N-cyclohexyl-N-methylnicotinamide within Contemporary Chemical Research

This compound is a specific derivative of nicotinamide that is of interest in contemporary chemical research due to its unique structural features. The strategic placement of a chloro group at the 2-position of the pyridine (B92270) ring, combined with N-substitution on the amide with both a cyclohexyl and a methyl group, suggests potential for novel biological activity and application in drug discovery. The chlorine atom can influence the electronic properties of the pyridine ring and may serve as a handle for further synthetic modifications. The N,N-disubstituted amide with bulky and lipophilic groups like cyclohexyl can significantly impact the compound's solubility, membrane permeability, and interaction with biological targets.

While extensive research specifically detailing the biological activities of this compound is not widely available in public literature, its structural similarity to other researched nicotinamide derivatives places it in a position of interest for screening in various biological assays. For instance, derivatives of 2-chloronicotinic acid have been explored as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comresearchgate.net Specifically, certain N-substituted 2-chloronicotinamides have been investigated for their herbicidal properties. nih.gov The unique combination of substituents in this compound warrants further investigation to elucidate its potential pharmacological profile.

Below is a table summarizing the available chemical data for this compound and related compounds for comparative purposes.

PropertyThis compound2-Chloro-N-cyclohexylnicotinamide2-Chloro-N-methylnicotinamide
Molecular Formula C13H17ClN2OC12H15ClN2OC7H7ClN2O
Molecular Weight 252.74 g/mol 238.71 g/mol 170.59 g/mol
CAS Number Not available57841-70-052943-20-1
IUPAC Name 2-chloro-N-cyclohexyl-N-methylpyridine-3-carboxamide2-chloro-N-cyclohexylpyridine-3-carboxamide2-chloro-N-methylpyridine-3-carboxamide

Historical Development and Academic Significance of Related Amide and Nicotinamide Scaffolds

The history of nicotinamide is deeply intertwined with the study of nutrition and metabolic diseases. codeage.com Discovered between 1935 and 1937, its importance was first recognized through its ability to cure pellagra, a disease caused by niacin (vitamin B3) deficiency. wikipedia.orgcodeage.com This discovery laid the foundation for understanding the critical role of B vitamins in human health. Further research elucidated the biochemical function of nicotinamide as a component of the coenzyme NAD+, first identified by Arthur Harden and William John Young in 1906 during their studies of yeast fermentation. wikipedia.orghistorycooperative.orgcodeage.com

The amide functional group, a key feature of nicotinamide, is one of the most prevalent and important functional groups in medicinal chemistry and drug design. nih.govajchem-a.com The stability of the amide bond, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a crucial linker in a vast number of pharmaceuticals, including peptides, proteins, and small molecule drugs. nih.gov The development of efficient methods for amide bond formation has been a significant focus of organic synthesis research for decades. acs.org The strategic incorporation of amide scaffolds allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govuva.nl The academic significance of both nicotinamide and the broader class of amides continues to grow as new biological roles are discovered and novel synthetic methodologies are developed, further expanding their application in the pursuit of new therapeutic agents. uva.nlnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B3072080 2-Chloro-N-cyclohexyl-N-methylnicotinamide CAS No. 1016516-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16(10-6-3-2-4-7-10)13(17)11-8-5-9-15-12(11)14/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHSAZSTYGSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro N Cyclohexyl N Methylnicotinamide and Structural Analogs

Strategic Approaches to the Nicotinamide (B372718) Core Synthesis

The formation of the nicotinamide core, characterized by a carboxamide group at the 3-position of a pyridine (B92270) ring, is a foundational step. The subsequent introduction of a chlorine atom at the 2-position requires specific and regioselective strategies to achieve the desired isomer.

The creation of the amide bond is central to the synthesis of nicotinamides. This typically involves the coupling of a nicotinic acid derivative with an appropriate amine. The reactivity of the carboxylic acid must be enhanced for the reaction to proceed efficiently.

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, a substituted nicotinic acid can be treated with reagents like oxalyl chloride or thionyl chloride to produce the corresponding nicotinoyl chloride. mdpi.com This intermediate readily reacts with an amine, such as N-methylcyclohexylamine, under basic conditions to form the desired amide. mdpi.comchemicalbook.com

Alternatively, a wide array of coupling reagents can facilitate the direct amidation of carboxylic acids without the need to isolate an acyl chloride. ucl.ac.uk These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. This approach is prevalent in pharmaceutical synthesis due to its mild conditions and high efficiency. ucl.ac.uk Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions like racemization. nih.govfishersci.co.uk Other effective coupling systems include phosphonium (B103445) salts like HATU and uronium salts like HBTU. ucl.ac.ukfishersci.co.uk

Table 1: Common Coupling Reagents for Amidation Reactions
Reagent ClassExamplesTypical AdditivesKey Features
CarbodiimidesEDC, DCC, DICHOBt, HOAtWidely used, forms a highly reactive O-acylisourea intermediate. fishersci.co.uk
Phosphonium SaltsHATU, PyBOPBases (e.g., DIEA)High efficiency, rapid reaction times, suitable for less reactive substrates. fishersci.co.uk
Uronium SaltsHBTU, TBTUBases (e.g., DIEA)Similar to phosphonium salts, effective for peptide and complex amide synthesis. ucl.ac.uk
Phosphonic AnhydridesT3PNoneStrong activating agent, often used in larger-scale synthesis. ucl.ac.uk

Introducing a chlorine atom specifically at the 2-position of the pyridine ring is a significant challenge due to the electronic nature of the ring. Several strategies have been developed to achieve this regioselectivity.

A straightforward approach is to begin with a pre-chlorinated starting material, such as 2-chloronicotinic acid. researchgate.net This commercially available intermediate can then undergo the amidation reactions described previously. The synthesis of 2-chloronicotinic acid itself can be achieved through various routes, including the cyclisation of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com

Another strategy involves the direct chlorination of a pyridine derivative. However, direct electrophilic chlorination of pyridine is difficult and often leads to a mixture of products. Vapor-phase chlorination of pyridine at high temperatures (>300°C) can produce 2-chloropyridine (B119429), but this method lacks specificity for more complex derivatives. nih.gov

A more controlled and regioselective method utilizes an N-oxide intermediate. 3-Cyanopyridine (B1664610) can be oxidized to nicotinamide N-oxide. This intermediate then undergoes a reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phenylphosphoryl dichloride, in the presence of an organic base. google.com The N-oxide group directs the chlorination to the 2- and 6-positions, and with careful control of conditions, the 2-chloro derivative can be obtained as the major product. The resulting 2-chloro-3-cyanopyridine (B134404) can then be hydrolyzed to 2-chloronicotinic acid or its amide. google.com

Table 2: Comparison of Regioselective Chlorination Strategies
StrategyStarting MaterialKey ReagentsAdvantagesDisadvantages
Use of Pre-chlorinated Precursor2-Chloronicotinic AcidAmidation reagentsDirect, avoids regioselectivity issues in later steps. researchgate.netRelies on the availability of the starting material.
Cyclisation ReactionAcyclic Butadiene DerivativesHydrogen ChlorideBuilds the chlorinated ring directly. google.comRequires specific acyclic precursors.
N-Oxide Directed Chlorination3-Cyanopyridine or NicotinamideOxidizing agent (e.g., H₂O₂), POCl₃High regioselectivity for the 2-position. google.comMulti-step process involving oxidation and chlorination.

Synthesis of N-Cyclohexyl and N-Methyl Substituents

The final structure of 2-Chloro-N-cyclohexyl-N-methylnicotinamide features both a cyclohexyl and a methyl group on the amide nitrogen. These can be introduced sequentially or, more efficiently, by using a pre-functionalized amine.

The most direct method for introducing the N-cyclohexyl group is to use N-methylcyclohexylamine as the amine component during the initial amidation reaction (Section 2.1.1). Reacting an activated 2-chloronicotinic acid derivative (e.g., 2-chloronicotinoyl chloride) with N-methylcyclohexylamine directly yields the N-cyclohexyl-N-methyl amide structure in a single step.

Alternatively, if the synthesis begins with the formation of a primary or secondary amide, such as 2-chloronicotinamide (B82574) or 2-chloro-N-methylnicotinamide, the cyclohexyl group would need to be introduced via an N-alkylation reaction. However, this approach is less common and can be more complex than using the appropriately substituted amine from the outset.

If the synthetic route produces a secondary amide, such as 2-chloro-N-cyclohexylnicotinamide, a subsequent N-methylation step is required to complete the synthesis. Traditional N-methylation agents like methyl iodide are often too harsh and can lead to over-alkylation or reaction at other sites. researchgate.net

Modern methods offer milder and more selective conditions for the N-methylation of secondary amides. One such method employs methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide, which can selectively methylate the amide nitrogen. researchgate.net Another increasingly popular approach uses quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents. acs.orgnih.gov These reagents are stable, easy to handle, and provide good yields for the monomethylation of amides under mild basic conditions. acs.orgnih.gov Catalytic methods, for example using a copper hydride catalyst with paraformaldehyde as the C1 source, also provide an efficient route for the N-methylation of amines and can be adapted for amides. acs.org

Table 3: Selected Reagents for N-Methylation of Secondary Amides
ReagentTypical ConditionsKey Features
Methyl Trifluoroacetate (MTFA)t-BuOK, DMF, room temperatureGood functional group tolerance, mild conditions. researchgate.net
Phenyltrimethylammonium Iodide (PhMe₃NI)Cs₂CO₃, DMFSolid, stable reagent; provides monomethylation with high selectivity. acs.orgnih.gov
(CAAC)CuCl / PMHS / ParaformaldehydenBu₂O, 80 °CCatalytic method, uses an inexpensive C1 source. acs.org

Preparation of Isotopically Labeled Analogs for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for elucidating enzymatic mechanisms, metabolic pathways, and kinetic isotope effects. nih.gov The synthesis of labeled this compound can be achieved by incorporating isotopes such as ¹³C, ¹⁴C, ¹⁵N, or ²H (deuterium) at specific positions within the molecule.

The preparation of these analogs generally follows the synthetic routes described above, but utilizes a labeled precursor at a key step. Both total chemical synthesis and chemo-enzymatic approaches are viable. nih.govbeilstein-journals.org

Labeling the Pyridine Ring: A ¹³C or ¹⁴C label can be introduced into the nicotinamide core. For example, starting with a labeled 3-cyanopyridine would place the label within the ring structure. Alternatively, using labeled sodium cyanide in a reaction to form the cyano group at the 3-position would specifically label that carbon.

Labeling the Carbonyl Group: A common labeling strategy involves introducing ¹³C or ¹⁴C at the carbonyl carbon of the amide. nih.gov This can be achieved by starting with nicotinic acid labeled at the carboxylic acid position.

Labeling the N-Substituents: The N-methyl group can be labeled using isotopically labeled methylating agents, such as ¹³CH₃I, ¹⁴CH₃I, or CD₃I (trideuteromethyl iodide). Similarly, the cyclohexyl group can be labeled by starting with an isotopically enriched cyclohexylamine (B46788).

These labeled analogs allow researchers to track the molecule through biological systems, identify metabolites, and understand the specific atoms involved in bond-making and bond-breaking steps during enzymatic reactions. nih.govnih.gov For instance, a deuterium (B1214612) label on the cyclohexyl ring could be used to study metabolic oxidation at that position, while a ¹³C label in the pyridine ring could be monitored by NMR spectroscopy to follow its fate in a biological system.

Table 4: Potential Isotopes and Labeling Positions for Mechanistic Studies
IsotopePotential Labeling PositionLabeled Precursor ExampleApplication in Mechanistic Studies
¹³C or ¹⁴CAmide Carbonyl2-Chloro-[carboxy-¹³C]-nicotinic acidTracing metabolic pathways, kinetic isotope effect (KIE) studies. nih.gov
¹³C or ¹⁴CPyridine Ring (e.g., C-2)[2-¹³C]-Pyridine derivativeFollowing the fate of the heterocyclic core.
²H (Deuterium)N-Methyl GroupCD₃I (Trideuteromethyl iodide)Studying N-demethylation metabolism, KIE studies.
¹⁵NAmide NitrogenN-Cyclohexyl-[¹⁵N]-methylamineProbing the stability and reactivity of the C-N amide bond.

Derivatization and Functionalization Strategies for this compound

The molecular structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogs with diverse properties. These sites include the 2-chloro position on the pyridine ring, the cyclohexyl moiety, and the nicotinamide ring system itself.

Chemical Transformations at the 2-Chloro Position

The chlorine atom at the 2-position of the nicotinamide ring is a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution reactions. This position is activated towards substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, alcohols, and thiols can introduce amino, alkoxy, and thioether functionalities, respectively. The synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid and anilines highlights the feasibility of such transformations. researchgate.net

Table 1: Proposed Nucleophilic Substitution Reactions at the 2-Chloro Position

NucleophileReagent ExampleProposed Product Structure
AmineMorpholine2-Morpholino-N-cyclohexyl-N-methylnicotinamide
AlcoholSodium MethoxideN-cyclohexyl-2-methoxy-N-methylnicotinamide
ThiolSodium ThiophenoxideN-cyclohexyl-N-methyl-2-(phenylthio)nicotinamide

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be utilized to form carbon-carbon bonds, thereby introducing aryl, vinyl, and alkynyl groups at the 2-position. These reactions would significantly expand the structural diversity of the resulting analogs.

Modifications and Substitutions on the Cyclohexyl Ring

The cyclohexyl ring of this compound provides another avenue for structural modification. While the saturated nature of the ring makes direct functionalization challenging, various strategies can be envisioned.

One approach involves the use of starting materials where the cyclohexyl ring is already functionalized. For example, using a substituted cyclohexylamine in the initial amide bond formation would yield analogs with substituents on the cyclohexyl ring. A novel series of trans-1,3-cyclohexyl diamides has been discovered and characterized, demonstrating the synthesis of amides from functionalized cyclohexyl precursors. nih.gov

Alternatively, direct C-H activation or functionalization of the cyclohexyl ring could be explored, although this would require careful optimization to avoid side reactions on the more reactive nicotinamide core. Potential transformations could include hydroxylation, halogenation, or the introduction of carbonyl groups. The conformation of the cyclohexyl ring, typically a chair form, can influence the stereochemical outcome of these reactions. nih.govresearchgate.net

Table 2: Proposed Modifications on the Cyclohexyl Ring

Reaction TypeReagent ExampleProposed Product Structure (Illustrative)
HydroxylationOxidizing Agent2-Chloro-N-(4-hydroxycyclohexyl)-N-methylnicotinamide
HalogenationN-Bromosuccinimide2-Chloro-N-(4-bromocyclohexyl)-N-methylnicotinamide
OxidationJones Reagent2-Chloro-N-methyl-N-(4-oxocyclohexyl)nicotinamide

Diversification of the Nicotinamide Ring System

Beyond modifications at the 2-position, the nicotinamide ring itself can be diversified. This can involve the introduction of additional substituents at other positions (e.g., 4, 5, or 6) or more fundamental changes to the ring system.

Strategies for the synthesis of various nicotinamide derivatives often involve multi-component reactions or the use of pre-functionalized building blocks. researchgate.net For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives showcases the combination of different heterocyclic substructures. mdpi.com Similarly, the development of nicotinamide-based diamides illustrates a strategy for extending the molecular framework. researchgate.net

Bioisosteric replacement is another powerful strategy for diversifying the nicotinamide core. nih.gov This could involve replacing the pyridine ring with other heteroaromatic systems, such as pyrimidine, pyrazine, or even non-aromatic heterocycles, to modulate the electronic and steric properties of the molecule.

Table 3: Proposed Strategies for Nicotinamide Ring Diversification

StrategyApproachExample of Resulting Analog Type
Additional SubstitutionElectrophilic Aromatic SubstitutionIntroduction of a nitro or halogen group at the 5-position.
Ring System ModificationUse of alternative heterocyclic starting materialsPyrimidine-5-carboxamide analogs.
Bioisosteric ReplacementReplacement of the pyridine nitrogenPyrrole or furan-based carboxamide analogs.

By employing these derivatization and functionalization strategies, a wide array of structural analogs of this compound can be systematically synthesized, enabling the exploration of their chemical and physical properties.

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro N Cyclohexyl N Methylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

No publicly available ¹H or ¹³C NMR spectra or associated data (chemical shifts, coupling constants, multiplicity) for 2-Chloro-N-cyclohexyl-N-methylnicotinamide were found. This information is essential for the precise assignment of the proton and carbon environments within the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Experimental mass spectrometry data, which would confirm the molecular weight and fragmentation pattern of this compound, is not available in the public domain. This data is critical for verifying the compound's identity and assessing its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

A documented infrared spectrum for this compound, necessary for identifying its characteristic functional groups (such as the C=O of the amide, C-Cl, and aromatic C-N stretches), could not be located.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, which provide a definitive solid-state structure, is unavailable.

Due to the absence of this fundamental scientific data, the creation of a scientifically accurate and informative article as per the requested outline cannot be fulfilled.

Computational Investigations and Molecular Modeling of 2 Chloro N Cyclohexyl N Methylnicotinamide

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

There are no published Quantum Mechanical (QM) or Density Functional Theory (DFT) calculations specifically for 2-Chloro-N-cyclohexyl-N-methylnicotinamide found in the current body of scientific literature.

Electronic Structure and Predicted Reactivity Profiles

A detailed analysis of the electronic structure and a predicted reactivity profile for this compound are not available due to the lack of specific DFT studies. Such an analysis would typically involve the calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors, which have not been reported for this compound.

Computational Prediction of Spectroscopic Parameters

There are no available computational predictions of spectroscopic parameters (such as IR, Raman, NMR spectra) for this compound. These predictions require DFT calculations that have not been performed or published for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

No molecular dynamics (MD) simulation studies have been published for this compound. Consequently, there is no data available regarding its conformational landscape, flexibility in different solvent environments, or the dynamics of its potential interactions with biological targets.

Molecular Docking Studies for Binding Site Prediction and Orientation

Specific molecular docking studies for this compound are absent from the scientific literature. Therefore, its binding affinity, preferred orientation, and specific interactions with enzyme or receptor binding sites have not been computationally elucidated.

Analysis of Enzyme Binding Interactions (e.g., Kinases, Specific Amidases)

There is no published research on the molecular docking of this compound with any kinases or specific amidases. As a result, an analysis of its potential binding interactions with these enzymes cannot be provided.

Elucidation of Receptor Binding Site Interactions (e.g., Opioid Receptors, CRF Receptors)

No studies have been found that detail the molecular docking of this compound with opioid receptors or corticotropin-releasing factor (CRF) receptors. Therefore, an elucidation of its binding site interactions with these receptors is not possible at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the chemical structure and biological activity, thereby guiding the design of new molecules with enhanced potency and selectivity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the well-established principles of QSAR modeling for nicotinamide (B372718) derivatives and other bioactive molecules provide a robust framework for predicting its activity.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity, a quantitative relationship can be derived. This relationship is typically expressed as a mathematical equation:

Biological Activity = f (Molecular Descriptors)

Where the molecular descriptors are numerical representations of various physicochemical properties of the molecule.

Key Molecular Descriptors for this compound

For a molecule like this compound, several classes of molecular descriptors would be crucial in developing a predictive QSAR model. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. The presence of the electron-withdrawing chlorine atom on the pyridine (B92270) ring significantly influences the electronic landscape of the molecule. Hammett constants (σ) are classic electronic descriptors used in QSAR.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its binding to a biological target. The bulky N-cyclohexyl group is a prominent steric feature of this compound. Taft steric parameters (Es) and molar refractivity (MR) are commonly used steric descriptors.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. Examples include connectivity indices and Wiener indices.

Common QSAR Modeling Techniques

Several statistical methods can be employed to develop the mathematical relationship between the molecular descriptors and the biological activity. These range from linear regression techniques to more complex machine learning algorithms.

Hansch Analysis: This is a classic QSAR approach that uses multiple linear regression (MLR) to correlate biological activity with a combination of electronic, steric, and hydrophobic descriptors. A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are regression coefficients.

3D-QSAR Approaches (CoMFA and CoMSIA): Three-dimensional QSAR methods consider the 3D structure of the molecules and their interaction fields.

Comparative Molecular Field Analysis (CoMFA): This method aligns a series of molecules and calculates their steric and electrostatic interaction fields with a probe atom at various grid points. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.

Hypothetical QSAR Model for this compound Analogs

In the absence of a specific study, we can postulate a hypothetical QSAR study on a series of nicotinamide analogs, including this compound, to predict a particular biological activity (e.g., enzyme inhibition). The following interactive data table illustrates the type of data that would be generated in such a study.

CompoundSubstituent R1Substituent R2logPMRExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)
Analog 1HH1.53010.29.8
Analog 2ClH2.2355.15.5
Analog 3HCyclohexyl3.5552.32.1
This compound Cl Cyclohexyl 4.2 60 0.8 0.9
Analog 5BrCyclohexyl4.5630.60.7
Analog 6ClPhenyl4.0581.21.3

This table presents hypothetical data for illustrative purposes.

Detailed Research Findings from Analogous Nicotinamide QSAR Studies

QSAR studies on various classes of nicotinamide derivatives have revealed several key insights that would be relevant for predicting the activity of this compound:

Influence of Pyridine Ring Substituents: Studies on substituted pyridines have consistently shown that the electronic nature of the substituents on the pyridine ring plays a critical role in modulating biological activity. For instance, in many cases, electron-withdrawing groups at the 2-position can enhance activity by influencing the pKa of the pyridine nitrogen or by participating in specific interactions with the target receptor. The 2-chloro substituent in the target compound would therefore be expected to have a significant impact on its activity profile.

The following table summarizes the typical influence of different molecular descriptors on the biological activity of nicotinamide analogs, as inferred from various QSAR studies.

Descriptor TypeDescriptor ExampleTypical Influence on ActivityRationale
Hydrophobicity logP, πOften a parabolic relationship; an optimal hydrophobicity is required.Affects membrane permeability and binding to hydrophobic pockets in the target protein.
Steric Properties Molar Refractivity (MR), Taft's EsCan be either positive or negative depending on the target's binding site topology.Bulky groups may either enhance binding through van der Waals interactions or cause steric hindrance.
Electronic Effects Hammett constant (σ)The effect is target-dependent; electron-withdrawing or -donating groups can modulate binding affinity.Influences the electronic distribution within the molecule, affecting its interaction with charged or polar residues in the binding site.

Pharmacological and Biochemical Studies of 2 Chloro N Cyclohexyl N Methylnicotinamide in Vitro

Cellular Assays for Target Engagement and Functional Response

In vitro cellular assays are fundamental to characterizing the pharmacological profile of a compound, providing insights into its direct interaction with molecular targets and the consequent functional cellular responses. These studies utilize recombinant cell lines, purified proteins, and cell lysates to quantify binding affinity, enzymatic inhibition, and other mechanisms of action.

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its intended target. For molecules within the nicotinamide (B372718) chemical class, a key target is the pseudokinase (Janus Homology 2, JH2) domain of Tyrosine Kinase 2 (TYK2).

Studies on representative TYK2 inhibitors demonstrate that these compounds can selectively bind to the TYK2 JH2 regulatory domain. nih.gov This allosteric binding mode is distinct from traditional kinase inhibitors that target the ATP-binding site in the catalytic JH1 domain. nih.gov The binding affinity is typically quantified by determining the dissociation constant (Kd), with lower values indicating higher affinity. Competition binding assays, such as DiscoverX's KdELECT, are employed to measure the displacement of a known ligand from the TYK2 JH2 domain by the test compound. nih.govbindingdb.org

While specific binding data for 2-Chloro-N-cyclohexyl-N-methylnicotinamide is not available in the reviewed literature, the table below presents binding affinities for other novel small molecules that target the TYK2 JH2 domain, illustrating the high affinity and selectivity achievable with this class of compounds. nih.gov

Table 1: Binding Affinity of Representative Compounds to TYK2 Domains

Regarding the Mu-type opioid receptor (OPRM1), it is a G protein-coupled receptor that serves as the primary target for endogenous opioids like beta-endorphin (B3029290) and exogenous opiates such as morphine. nih.govbellbrooklabs.com No public data from the reviewed sources indicates receptor binding studies have been performed for this compound with OPRM1-expressing cell lines.

Enzyme inhibition assays quantify a compound's ability to reduce the activity of a target enzyme. For kinase inhibitors, these assays measure the phosphorylation of a substrate. As a member of the Janus kinase (JAK) family, TYK2's enzymatic activity can be measured by detecting the amount of ADP produced in the kinase reaction using assays like the Transcreener ADP² Assay. bpsbioscience.com

Inhibitors that bind to the TYK2 JH2 pseudokinase domain function allosterically, modulating the activity of the JH1 catalytic domain. nih.govacs.org A key characteristic of these allosteric inhibitors is their high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which share highly homologous ATP-binding sites in their JH1 domains. nih.govacs.org This selectivity minimizes off-target effects.

The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50). The table below shows the selectivity profile of representative TYK2 JH2-binding compounds against the catalytic activity of other JAK kinases. nih.gov No specific inhibitory data for this compound against TYK2 or NEK4 was found in the reviewed literature.

Table 2: Kinase Inhibition Selectivity of Representative TYK2 JH2 Ligands

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Western Blot is a standard technique used to assess protein degradation. nih.gov By measuring the levels of the target protein in cell lysates after treatment with the compound, a reduction in the protein band intensity indicates degradation. Studies have reported the development of TYK2-targeting PROTACs based on allosteric TYK2 inhibitors. nih.gov For example, the degrader 15t, which recruits the CRBN E3 ligase, was shown to efficiently degrade the TYK2 protein with a DC50 (concentration for 50% degradation) of 0.42 nM and a maximum degradation (Dmax) of 95%. nih.gov The mechanism can be confirmed by competition experiments where pretreatment with an excess of the TYK2 ligand (e.g., deucravacitinib) or the E3 ligase ligand (e.g., thalidomide) blocks the degradation. nih.gov

There is no evidence in the reviewed literature to suggest that this compound has been designed or tested as a PROTAC.

Organic Cation Transporters (OCTs) are members of the solute carrier (SLC) family involved in the transport of a wide range of endogenous molecules and xenobiotics, including many pharmaceutical drugs. nih.govnih.gov Assessing a compound's interaction with these transporters is important for understanding its pharmacokinetics and potential for drug-drug interactions.

Studies have shown that N-methylnicotinamide (MNA), a related nicotinamide derivative, is an endogenous substrate of Organic Cation Transporter 2 (OCT2) as well as the Multidrug and Toxin Extrusion Proteins MATE1 and MATE2-K, which are involved in the renal efflux of cationic drugs. nih.gov There were no specific studies found in the reviewed search results that evaluated the interaction of this compound with organic cation transporters.

Mechanistic Investigations at the Cellular and Molecular Level

Understanding how a compound modulates intracellular signaling pathways is key to elucidating its mechanism of action and therapeutic potential. These studies often involve stimulating cells with specific cytokines and measuring the phosphorylation of downstream signaling proteins.

Tyrosine Kinase 2 (TYK2) is a critical enzyme that functions downstream of several key cytokine receptors, making it a central node in inflammatory signaling. nih.govnih.gov Specifically, TYK2 is required for signaling mediated by Type I interferons (IFN-I), Interleukin-12 (IL-12), and Interleukin-23 (IL-23). nih.gov Therefore, an inhibitor of TYK2, such as a nicotinamide-based JH2 ligand, is expected to block these pathways.

Type I Interferon (IFN-I) Signaling: Type I IFNs (e.g., IFN-α, IFN-β) are crucial for antiviral responses. nih.govnih.gov Upon binding to their receptor (IFNAR), they activate the associated kinases TYK2 and JAK1. rndsystems.com This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of IFN-stimulated genes. rndsystems.com Inhibition of TYK2 would block this cascade, thereby modulating the cellular response to Type I interferons.

Interleukin-12 (IL-12) Signaling: IL-12 is a heterodimeric cytokine that promotes the differentiation of T helper 1 (Th1) cells and is critical for cell-mediated immunity. nih.govfrontiersin.org The IL-12 receptor signals through the activation of JAK2 and TYK2, which in turn phosphorylate and activate STAT4. nih.gov Activated STAT4 is essential for the transcriptional programs that drive Th1 responses, including the production of IFN-γ. nih.govnih.gov A TYK2 inhibitor would be expected to suppress IL-12-mediated STAT4 activation and subsequent IFN-γ production.

Interleukin-23 (IL-23) Signaling: IL-23 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis and inflammatory bowel disease. mdpi.com Upon binding to its receptor complex, IL-23 activates TYK2 and JAK2. This leads to the phosphorylation and activation of STAT3, a key transcription factor that promotes the survival and expansion of pathogenic T helper 17 (Th17) cells. These cells produce inflammatory mediators like IL-17 and IL-22. mdpi.com Inhibition of TYK2 is a validated therapeutic strategy to block the IL-23/IL-17 axis. nih.gov

Preclinical Pharmacological and Biochemical Studies of 2 Chloro N Cyclohexyl N Methylnicotinamide in Vivo, Non Human Models

Structure Activity Relationship Sar Analysis of 2 Chloro N Cyclohexyl N Methylnicotinamide and Analogs

Influence of the Chloro Substituent on Biological Activity and Selectivity Profiles

The presence of a chlorine atom at the 2-position of the nicotinamide (B372718) ring is a critical determinant of the molecule's electronic properties and steric profile, which in turn significantly influences its biological activity and selectivity. The chloro group is a well-known electron-withdrawing group, which can modulate the pKa of the pyridine (B92270) nitrogen and the reactivity of the entire ring system.

In a series of N-(arylmethoxy)-2-chloronicotinamides developed as herbicides, the 2-chloro substituent was a common feature among the active compounds. nih.govsci-hub.box For instance, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated potent herbicidal activity against Lemna paucicostata (duckweed) with an IC50 value of 7.8 μM. nih.govsci-hub.box The presence of the chloro group in the fungicide boscalid (B143098) (2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide) further underscores the importance of this substitution for certain biological activities. sci-hub.box The fungicidal activity of (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate against Botryosphaeria berengriana also highlights the role of the 2-chloro substituent in conferring biological function. researchgate.net

The chloro substituent can also influence the selectivity of the compound for its biological target. By altering the electronic distribution and creating specific steric constraints, the chloro group can favor binding to a particular receptor or enzyme isoform over others. For example, in the context of nicotinamide-based inhibitors, the 2-chloro group may engage in specific halogen bonding interactions with the target protein, thereby enhancing binding affinity and selectivity.

CompoundSubstitution at 2-positionObserved Biological ActivityReference
N-(arylmethoxy)-nicotinamide analog-ClHerbicidal nih.govsci-hub.box
Boscalid-ClFungicidal sci-hub.box
(S)-2-(nicotinamido)propyl-2-methylbenzoate analog-ClFungicidal researchgate.net

Role of the Cyclohexyl Moiety in Ligand-Target Interactions and Receptor Affinity

The conformational rigidity of the cyclohexyl ring also influences receptor affinity. nih.gov Compared to a more flexible alkyl chain, the cyclohexyl group restricts the number of possible conformations the molecule can adopt, which can lead to a lower entropic penalty upon binding to a receptor. In a study of trans-N-[2-(methylamino)cyclohexyl]benzamides, factors such as membrane-water partitioning and the conformational energy required to attain the binding configuration were found to be significant for receptor binding. nih.gov

The importance of the cyclohexyl moiety is further highlighted in studies where its replacement with other groups leads to a significant change in activity. For instance, the substitution of a cyclohexyl ring with a phenyl group can alter the nature of the interaction from purely hydrophobic to potentially including pi-stacking interactions, which may or may not be favorable depending on the specific target.

Compound SeriesMoietyRole in Biological ActivityReference
trans-N-[2-(methylamino)cyclohexyl]benzamidesCyclohexylInfluences membrane-water partitioning and conformational energy for receptor binding. nih.gov
1,3-cyclohexyl amide derivativesCyclohexylActs as a scaffold for mGluR5 negative allosteric modulators. nih.gov
General LigandsCyclohexylParticipates in hydrophobic interactions within binding pockets. nih.govnih.govwisdomlib.org

Impact of the N-Methyl Substitution on Pharmacological Activity and Metabolic Stability

The N-methylation of the nicotinamide amide nitrogen introduces several important changes to the molecule's properties. Firstly, it blocks the hydrogen-bonding donor capability of the amide N-H group, which can significantly alter the binding mode of the compound to its target. If a hydrogen bond donation from the amide is crucial for receptor interaction, N-methylation would be detrimental to activity. Conversely, if the N-H group is involved in a steric clash or an unfavorable interaction, N-methylation could enhance binding.

Secondly, N-methylation is a key step in the metabolism of nicotinamide and related compounds. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of nicotinamide, forming 1-methylnicotinamide (B1211872) (MNA). nih.govwikipedia.orgamegroups.org While the N-methyl group in 2-Chloro-N-cyclohexyl-N-methylnicotinamide is on the amide nitrogen, this modification can still influence its metabolic stability. It may prevent or alter the molecule's interaction with metabolizing enzymes.

Furthermore, the product of nicotinamide N-methylation, MNA, is not merely an inactive metabolite but possesses its own biological activities, including anti-inflammatory effects. nih.govindexcopernicus.com This suggests that N-methylated nicotinamide derivatives could have their own unique pharmacological profiles. The metabolic fate of nicotinamide is complex, and N-methylation plays a significant role in its clearance. nih.govresearchgate.net The N-methyl group in the title compound could therefore impact its pharmacokinetic properties.

CompoundN-SubstitutionEffect on PropertyReference
Nicotinamide-HMetabolized by NNMT to 1-methylnicotinamide (MNA). nih.govwikipedia.org
1-Methylnicotinamide (MNA)-CH3 (on pyridine N)Exhibits anti-inflammatory activity. nih.govindexcopernicus.com
2-Chloro-N-cyclohexyl-nicotinamide (hypothetical)-HPotential H-bond donor.
This compound-CH3Blocks H-bond donation; may alter metabolic stability.

Examination of Linker Length and Composition in Conjugate Systems (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a linker connecting the two. Nicotinamide-based structures have been successfully employed as warheads in PROTAC design, particularly for targeting nicotinamide phosphoribosyltransferase (NAMPT). nih.gov

The linker plays a critical role in PROTAC efficacy, and its length and composition must be carefully optimized. nih.govnih.govsemanticscholar.org The linker's function is to bridge the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. If the linker is too short, steric hindrance may prevent the formation of the ternary complex. If it is too long, the complex may not be sufficiently stable for efficient ubiquitination.

The composition of the linker influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines or alkynes. nih.gov For a hypothetical PROTAC utilizing this compound as a warhead, the attachment point of the linker would need to be carefully chosen to avoid disrupting the key interactions of the warhead with its target. The linker's length and composition would then be systematically varied to achieve optimal degradation of the target protein.

Linker TypeCompositionKey CharacteristicsReference
PEG LinkerPolyethylene glycol unitsIncreases hydrophilicity and solubility. nih.gov
Alkyl LinkerSaturated hydrocarbon chainProvides flexibility and hydrophobicity. nih.gov
Rigid LinkerAlkynes, phenyl rings, piperazinesRestricts conformational flexibility, can improve ternary complex stability. researchgate.net

Identification of Critical Pharmacophoric Elements for Desired Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For nicotinamide derivatives, several pharmacophore models have been proposed for different biological targets. nih.govnih.govresearchgate.net

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore can be proposed:

Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic ring itself can participate in pi-stacking or hydrophobic interactions. researchgate.net

2-Chloro Substituent: This group can provide a key steric and electronic feature, potentially engaging in halogen bonding or other specific interactions with the target. Its electron-withdrawing nature also modulates the properties of the pyridine ring.

Amide Carbonyl: The carbonyl oxygen is a strong hydrogen bond acceptor, which is a common feature in many ligand-receptor interactions.

N-Cyclohexyl Group: This bulky, hydrophobic group is likely crucial for fitting into a hydrophobic pocket of the target, contributing significantly to binding affinity through hydrophobic interactions. nih.govnih.govwisdomlib.org

N-Methyl Group: This group provides a steric feature and removes a hydrogen bond donor, which can be critical for selectivity and avoiding unfavorable interactions.

The precise arrangement and interplay of these pharmacophoric elements will determine the compound's specific biological activity and its selectivity profile. For example, in the context of enzyme inhibition, the nicotinamide core might mimic the natural substrate, while the substituents provide the necessary interactions to achieve potent and selective inhibition. nih.gov

Pharmacophoric FeaturePotential InteractionImportance
Pyridine NitrogenHydrogen Bond AcceptorOften crucial for anchoring the ligand in the binding site.
2-Chloro GroupHalogen Bonding, Steric/Electronic EffectsCan enhance affinity and selectivity.
Amide Carbonyl OxygenHydrogen Bond AcceptorCommon and important interaction for binding.
N-Cyclohexyl GroupHydrophobic InteractionsKey for binding in hydrophobic pockets and contributing to affinity.
N-Methyl GroupSteric Bulk, Blocks H-bond DonationCan modulate selectivity and prevent unfavorable interactions.

Metabolic Pathways and Biotransformation of 2 Chloro N Cyclohexyl N Methylnicotinamide

Characterization of Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation, Oxidative Dechlorination)

Phase I metabolism aims to convert lipophilic compounds into more polar molecules, often catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.gov For 2-Chloro-N-cyclohexyl-N-methylnicotinamide, several Phase I reactions can be predicted.

Hydroxylation: This is a common oxidative reaction where a hydroxyl (-OH) group is added to the molecule. The cyclohexyl ring offers multiple potential sites for hydroxylation, leading to various isomeric metabolites. The N-methyl group could also be hydroxylated to form a hydroxymethyl intermediate.

N-Dealkylation: The N-methyl and N-cyclohexyl groups attached to the amide nitrogen are susceptible to enzymatic removal. N-demethylation would yield 2-Chloro-N-cyclohexylnicotinamide, while N-decyclohexylation would produce 2-Chloro-N-methylnicotinamide. These dealkylation reactions are common metabolic pathways for compounds containing N-alkyl moieties.

Oxidative Dechlorination: The chlorine atom on the pyridine (B92270) ring represents a site for oxidative metabolism. This reaction would involve the replacement of the chlorine atom with a hydroxyl group, resulting in the formation of a 2-hydroxy-nicotinamide derivative. The transformation rate of halogenated pyridines can be influenced by the nature and position of the substituent. nih.gov

Table 1: Predicted Phase I Metabolic Reactions for this compound

Reaction Type Potential Site of Action Predicted Metabolite Structure
Hydroxylation Cyclohexyl Ring Hydroxy-cyclohexyl derivative
N-Dealkylation N-Methyl Group 2-Chloro-N-cyclohexylnicotinamide
N-Dealkylation N-Cyclohexyl Group 2-Chloro-N-methylnicotinamide

Identification of Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions, or conjugation reactions, involve the attachment of hydrophilic endogenous molecules to the parent compound or its Phase I metabolites. nih.gov This step significantly increases the water solubility of the xenobiotic, facilitating its excretion via urine or bile. nih.govdrughunter.com The primary metabolites from Phase I, particularly those with newly formed hydroxyl groups, are prime substrates for Phase II enzymes. nih.gov

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. uomus.edu.iqupol.cz The hydroxylated metabolites of this compound (formed via hydroxylation or oxidative dechlorination) would be readily conjugated with glucuronic acid to form O-glucuronides. uomus.edu.iq

Sulfation: This reaction involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). upol.cz Similar to glucuronidation, hydroxylated metabolites could undergo sulfation to form sulfate (B86663) conjugates, which are highly water-soluble and easily excreted. drughunter.com

Table 2: Predicted Phase II Conjugation Reactions for Metabolites of this compound

Reaction Type Substrate (Phase I Metabolite) Enzyme Family Predicted Conjugate
Glucuronidation Hydroxylated Metabolites UGTs O-glucuronide conjugate

Metabolite Identification and Profiling using Advanced Analytical Techniques (e.g., LC-MS)

Identifying and quantifying metabolites is essential for understanding the biotransformation of a compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose due to its high sensitivity and ability to analyze complex biological samples.

In a hypothetical study, samples from in vitro or in vivo experiments would be analyzed using LC-MS. The liquid chromatography component would separate the parent compound from its various metabolites based on their polarity; Phase I and II metabolites are generally more polar and would elute earlier from a reversed-phase column. The mass spectrometer would then ionize and detect the separated compounds. By comparing samples from a control group to a treatment group, unique signals corresponding to potential metabolites can be identified. Tandem mass spectrometry (MS/MS) would be used to fragment these potential metabolite ions, providing structural information that helps to confirm their identity by elucidating where the metabolic modification occurred.

In Vitro Metabolism Models (e.g., Human Liver Microsomes, Isolated Hepatocytes)

In vitro (test-tube) models are crucial for initial metabolic screening. They provide a controlled environment to investigate specific metabolic pathways.

Human Liver Microsomes (HLMs): These are subcellular fractions prepared from liver tissue that are rich in Phase I enzymes, particularly the CYP450 family. Incubating this compound with HLMs in the presence of necessary cofactors (like NADPH) would allow researchers to identify the primary oxidative metabolites formed through reactions like hydroxylation, N-dealkylation, and oxidative dechlorination.

Isolated Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes. nih.gov Using primary human hepatocytes would provide a more comprehensive metabolic profile, enabling the detection of not only the initial Phase I metabolites but also their subsequent Phase II conjugates, such as glucuronides and sulfates.

In Vivo Metabolism Studies using Non-Human Animal Models (e.g., Chimeric Mice with Humanized Livers)

In vivo studies in animal models are necessary to understand the complete picture of a compound's metabolism, distribution, and excretion in a whole organism.

To best predict human metabolism, specialized animal models are often used. Chimeric mice with "humanized" livers, created by transplanting human hepatocytes into immunodeficient mice, are a valuable tool. These models allow the compound to be metabolized by human liver enzymes within the complex physiological environment of a living animal. Following administration of this compound to these mice, analysis of blood, urine, and feces would reveal the full spectrum of human-relevant metabolites and provide insights into their primary routes of elimination. Such studies are critical for bridging the gap between preclinical in vitro data and human clinical trials. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Chloro-N-cyclohexylnicotinamide
2-Chloro-N-methylnicotinamide
2-Hydroxy-N-cyclohexyl-N-methylnicotinamide
Nicotinic Acid
Nicotinamide (B372718)

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 2-Chloro-N-cyclohexyl-N-methylnicotinamide

Given that the biological profile of this compound is largely uncharacterized, the initial and most critical research direction is the broad exploration of its potential biological targets. The nicotinamide (B372718) scaffold is a well-known pharmacophore that interacts with a variety of enzymes, particularly those involved in cellular metabolism and signaling.

Future research should employ a combination of high-throughput screening and targeted assays to identify novel biological targets. Based on its structural similarity to other known bioactive molecules, several enzyme families represent high-priority starting points for investigation. Nicotinamide adenine (B156593) dinucleotide (NAD+)-dependent enzymes are crucial targets, as nicotinamide is a fundamental component of NAD+. nih.govnih.gov These include Poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins, which are key regulators of metabolism and aging. nih.gov Furthermore, the pyridine (B92270) moiety is a common feature in many kinase inhibitors, suggesting that a broad panel of human kinases should be screened to determine any inhibitory activity. researchgate.netacs.orgacs.org

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationPotential Therapeutic AreaSuggested Screening Method
NAD+-dependent Enzymes (e.g., PARPs, Sirtuins, CD38)The core nicotinamide structure is a precursor to NAD+, a critical cofactor for these enzymes. nih.govOncology, Neurodegenerative Diseases, Metabolic DisordersEnzymatic activity assays, thermal shift assays
Protein Kinases (e.g., Tyrosine and Serine/Threonine Kinases)The pyridine scaffold is a common "hinge-binding" motif in many approved kinase inhibitors. acs.orgOncology, Inflammatory DiseasesKinome-wide inhibitor profiling panels
DehydrogenasesMany dehydrogenases, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), utilize NAD+ and are targets for anticancer agents. dntb.gov.uaOncology, VirologyEnzyme inhibition assays
G-Protein Coupled Receptors (GPCRs)Nicotinic acid and its derivatives are known to interact with specific GPCRs, such as the nicotinic acid receptor (GPR109A).Cardiovascular Disease, DyslipidemiaReceptor binding and functional assays

Development of Advanced Synthetic Strategies for Complex Analogs with Enhanced Specificity

To fully explore the structure-activity relationship (SAR) and optimize the properties of this compound, the development of robust and versatile synthetic strategies is essential. Research in this area should focus on creating libraries of analogs with systematic modifications to each part of the molecule: the 2-chloropyridine (B119429) ring, the N-cyclohexyl group, and the N-methyl group.

Advanced synthetic methodologies could be employed to improve efficiency and access to chemical diversity. amazonaws.comamazonaws.com Starting materials like 2-chloronicotinic acid are commercially available and serve as key intermediates for synthesis. atlantis-press.comresearchgate.netresearchgate.net The formation of the tertiary amide bond can be achieved through various modern coupling techniques. Furthermore, strategies involving electrophilic amide activation could enable novel cyclization reactions to produce rigidified, conformationally constrained analogs. nih.govacs.org

Table 2: Proposed Synthetic Approaches for Analog Development

Synthetic StrategyDescriptionKey Reagents/IntermediatesObjective
Convergent SynthesisPreparation of an activated 2-chloronicotinic acid derivative followed by reaction with a diverse library of secondary amines.2-chloronicotinoyl chloride, N-methylcyclohexylamine analogsRapidly generate a wide range of N-substituted analogs.
Late-Stage FunctionalizationModification of the pyridine or cyclohexyl rings after the core structure is assembled, using C-H activation or other modern techniques.Transition metal catalysts, directing groupsIntroduce functional groups to fine-tune properties like solubility and metabolic stability.
Flow Chemistry SynthesisDeveloping a continuous flow process for the synthesis of the core scaffold and its analogs.Microreactors, automated reagent pumpsEnable rapid, scalable, and safe production of compound libraries.
Umpolung CyclizationUtilizing electrophilic amide activation to trigger unusual cyclization pathways, potentially forming novel heterocyclic systems fused to the core structure. nih.govacs.orgTrifluoromethanesulfonic anhydride (B1165640) (Tf2O)Explore novel chemical space and create conformationally restricted analogs.

Integration of Multi-Omics Data for a Holistic Understanding of Biological Interactions

To move beyond a single-target approach and understand the system-wide effects of this compound, the integration of multi-omics data is a crucial future direction. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the compound's mechanism of action (MoA), identify off-target effects, and discover potential biomarkers of response. nih.govmdpi.comfrontiersin.org

This approach does not require prior knowledge of the compound's target and can reveal unexpected biological pathways that are modulated. nih.gov For instance, treating cancer cell lines with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can highlight the key cellular processes that are perturbed. ahajournals.org

Table 3: Application of Multi-Omics Technologies

Omics TechnologyData GeneratedKey Insights for Compound Development
Transcriptomics (RNA-Seq)Changes in gene expression levels across the entire genome.Identify signaling pathways activated or inhibited by the compound; reveal compensatory mechanisms. nih.gov
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modifications.Confirm that transcript-level changes translate to the protein level; identify direct protein targets via chemical proteomics. nih.gov
Metabolomics (LC-MS, NMR)Changes in the levels of small-molecule metabolites.Provide a direct readout of the compound's effect on cellular metabolism and bioenergetics. frontiersin.org
Integrated Network AnalysisA holistic model of the compound's biological interactions.Uncover the complete mechanism of action, predict off-target effects, and identify biomarkers for patient stratification. ahajournals.org

Application of Advanced Computational Methods for Predictive Design and Optimization

Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery process for this compound. mdpi.com These methods can be used to prioritize the synthesis of new analogs, predict their biological activity, and understand their interactions with target proteins at an atomic level. osti.govacs.org

Molecular docking can be used to screen virtual libraries of analogs against the three-dimensional structures of potential targets identified in Section 9.1. mdpi.com For the most promising hits, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex and the key interactions that drive binding. mdpi.com As experimental data becomes available, quantitative structure-activity relationship (QSAR) models can be developed to create predictive models that link chemical structure to biological activity, guiding the design of more potent and selective compounds. acs.orgchemrxiv.org

Table 4: Computational Methods in the Development Pipeline

Computational MethodPurposeExpected Outcome
Molecular DockingPredict the binding pose and affinity of analogs against potential protein targets.Prioritization of compounds for synthesis and biological testing.
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the compound-protein complex over time.Assessment of binding stability and identification of key intermolecular interactions.
Density Functional Theory (DFT)Calculate electronic properties of the compound to understand its reactivity and stability. osti.govresearchgate.netRationalization of structure-activity relationships and prediction of metabolic weak spots.
Quantitative Structure-Activity Relationship (QSAR)Develop statistical models correlating chemical features with biological activity.Predictive models to guide the design of new analogs with improved potency.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage filtering of compounds with poor drug-like properties.

Strategies for Addressing Potential Biological Resistance Mechanisms

A proactive approach to understanding and overcoming potential drug resistance is a hallmark of modern drug development. For an inhibitor based on the this compound scaffold, resistance could emerge through various mechanisms, such as mutations in the target protein that prevent compound binding, upregulation of drug efflux pumps, or activation of alternative compensatory signaling pathways. nih.gov

Future research should involve generating resistant cell lines in vitro by exposing them to escalating concentrations of the lead compound. Sequencing the resistant cells can identify mutations in the target protein. nih.gov This information is invaluable for designing second-generation inhibitors that can overcome this resistance. Furthermore, exploring combination therapies, where this compound is paired with another agent that targets a different node in the same pathway or a parallel pathway, could prevent or delay the onset of resistance. oncotarget.com

Table 5: Proactive Strategies Against Drug Resistance

Potential Resistance MechanismInvestigative StrategyMitigation Approach
On-target MutationGenerate resistant cell lines and perform genomic sequencing of the target gene. nih.govDesign next-generation analogs that are insensitive to the identified mutation.
Drug EffluxMeasure compound accumulation in cells expressing high levels of efflux pumps (e.g., P-glycoprotein).Modify the compound's structure to reduce its recognition by efflux pumps; co-administer with an efflux pump inhibitor.
Activation of Bypass PathwaysUse multi-omics (Section 9.3) to compare sensitive and resistant cells and identify upregulated pathways.Develop rational combination therapies that co-target the primary pathway and the bypass mechanism. oncotarget.com
Altered Drug MetabolismConduct metabolic profiling to identify major metabolites of the compound.Chemically modify the sites of metabolism to create more stable analogs.

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-cyclohexyl-N-methylnicotinamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting nicotinoyl chloride derivatives with N-cyclohexyl-N-methylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or DMAP may enhance reactivity. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • HPLC/LC-MS : To assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ions ([M+H]⁺) via mass spectrometry.
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexyl methyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 8.0–8.5 ppm).
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–40°C) show degradation <5% over 72 hours when stored in amber vials at −20°C. Hydrolysis risks increase in basic conditions (pH >10), forming nicotinic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient chloro-nicotinamide moiety’s electrophilicity. Fukui indices identify reactive sites (C-2 position) for nucleophilic attack. Molecular dynamics simulations further predict solvent effects (e.g., DMSO stabilizes transition states). Experimental validation via kinetic studies (pseudo-first-order conditions) confirms computational predictions .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., alkylation or acylation)?

  • Protecting groups : Temporarily block reactive amines (e.g., Boc for N-cyclohexyl group) to prevent unwanted cross-reactivity.
  • Low-temperature reactions : Slow reaction rates at −10°C reduce byproduct formation (e.g., dimerization).
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardize protocols:

  • Buffer systems : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
  • Control compounds : Include positive (e.g., staurosporine) and negative (DMSO-only) controls.
  • Statistical validation : Triplicate measurements with ANOVA or Student’s t-test (p < 0.05) .

Q. What analytical techniques quantify trace impurities or degradation products in bulk samples?

  • GC-MS : Detect volatile impurities (e.g., residual solvents) with detection limits of 0.1 ppm.
  • HPLC-DAD/ELSD : Identify non-volatile degradation products (e.g., hydrolyzed nicotinamide).
  • XRD : Confirm crystallinity and polymorphic stability .

Q. Methodological Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (GHS Category 2) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in detail. Public datasets (PubChem, EPA DSSTox) provide reference spectra and toxicity profiles .

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Reactant of Route 1
Reactant of Route 1
2-Chloro-N-cyclohexyl-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-cyclohexyl-N-methylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.